A Comprehensive Technical Guide to the Physicochemical Properties of 2-Nitro-1,3-indandione
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Nitro-1,3-indandione
This technical guide provides an in-depth overview of the core physicochemical properties of 2-Nitro-1,3-indandione, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical structure, physical characteristics, and spectral properties, and provides detailed experimental protocols for its synthesis and analysis.
Core Physicochemical Properties
2-Nitro-1,3-indandione, a derivative of the 1,3-indandione scaffold, is a yellow crystalline solid.[1] Its chemical structure is characterized by a bicyclic aromatic system with two ketone groups and a nitro group at the 2-position of the indane ring. This substitution pattern significantly influences its electronic properties and reactivity.
Quantitative Physicochemical Data
The key physicochemical parameters of 2-Nitro-1,3-indandione are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₅NO₄ | [1][2] |
| Molecular Weight | 191.14 g/mol | [1][2] |
| Melting Point | 125 °C (with decomposition) | [1][3] |
| Boiling Point | 418.9 °C at 760 mmHg | [1] |
| Density | 1.5 g/cm³ | [1] |
| pKa | 2.41 ± 0.20 | |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
Spectral Data and Characterization
The structural elucidation of 2-Nitro-1,3-indandione relies on various spectroscopic techniques. While publicly available, complete spectral data is limited, this section outlines the expected characteristics based on the structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The aromatic protons on the benzene ring would likely appear as a multiplet in the range of 7.8-8.2 ppm. The single proton at the 2-position, being adjacent to the electron-withdrawing nitro and carbonyl groups, would be significantly deshielded and appear as a singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon bearing the nitro group. The carbonyl carbons are expected to resonate in the downfield region, typically around 190-200 ppm. The aromatic carbons would appear in the 120-140 ppm range, and the C2 carbon attached to the nitro group would also be in a characteristic downfield region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2-Nitro-1,3-indandione is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
C=O stretching: Strong absorption bands in the region of 1700-1740 cm⁻¹ corresponding to the two ketone groups.
-
NO₂ stretching: Two distinct bands, a symmetric stretch around 1340-1360 cm⁻¹ and an asymmetric stretch around 1520-1550 cm⁻¹.
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 2-Nitro-1,3-indandione would show a molecular ion peak (M⁺) at m/z = 191. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO) from the carbonyl groups.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-Nitro-1,3-indandione and the determination of its key physicochemical properties.
Synthesis of 2-Nitro-1,3-indandione by Nitration of 1,3-Indandione
This protocol is adapted from established methods for the nitration of active methylene compounds.[1][4][5][6]
Materials:
-
1,3-Indandione
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Crushed Ice
-
Distilled Water
-
Ethanol
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,3-indandione (1 equivalent) in glacial acetic acid with stirring.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 1,3-indandione over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with constant stirring.
-
A yellow precipitate of 2-Nitro-1,3-indandione will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Further purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure 2-Nitro-1,3-indandione.
-
Dry the purified crystals in a desiccator.
Determination of Melting Point
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the 2-Nitro-1,3-indandione sample is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (125 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).
-
Repeat the measurement two more times and calculate the average melting point.
Determination of Solubility
Materials:
-
2-Nitro-1,3-indandione
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
-
Test tubes
-
Vortex mixer
-
Water bath (if heating is required)
Procedure:
-
Place a small, accurately weighed amount (e.g., 10 mg) of 2-Nitro-1,3-indandione into a series of test tubes.
-
Add a small volume (e.g., 1 mL) of a specific solvent to the first test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at room temperature.
-
Observe if the solid dissolves completely.
-
If the solid dissolves, the compound is soluble in that solvent at that concentration.
-
If the solid does not dissolve, the compound is sparingly soluble or insoluble. The test can be repeated with gentle heating in a water bath to assess temperature effects on solubility.
-
Repeat the process for each of the selected solvents.
-
Record the observations systematically in a table.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis and purification of 2-Nitro-1,3-indandione.
Caption: Workflow for the synthesis and purification of 2-Nitro-1,3-indandione.
Physicochemical Property Determination Workflow
This diagram outlines the general experimental workflow for determining the key physicochemical properties of a compound like 2-Nitro-1,3-indandione.
Caption: General workflow for determining physicochemical properties.
Biological Activity
Currently, there is a lack of specific data in the public domain regarding the biological activity and potential involvement in signaling pathways of 2-Nitro-1,3-indandione itself. However, the broader class of 1,3-indandione derivatives is known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group at the 2-position is expected to significantly modulate these activities due to its strong electron-withdrawing nature, which can influence receptor binding and metabolic stability. Further research is required to elucidate the specific biological targets and mechanisms of action of 2-Nitro-1,3-indandione.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-NITRO-1,3-INDANDIONE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-NITRO-1,3-INDANDIONE | 3674-33-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
